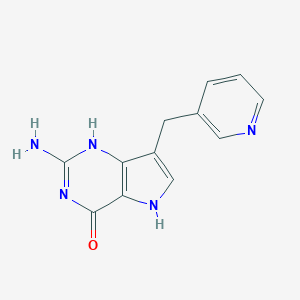

Peldesine

Übersicht

Beschreibung

Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Humanen Immundefizienz-Virus-Infektionen und verschiedenen T-Zell-assoziierten Autoimmunerkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Peldesine kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation geeigneter Pyrrol- und Pyrimidinderivate beinhaltet. Die wichtigsten Schritte umfassen typischerweise:

Bildung des Pyrrolo[3,2-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung eines Pyrrolderivats mit einem Pyrimidinvorläufer unter sauren oder basischen Bedingungen.

Einführung der 3-Pyridylmethylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrrolo[3,2-d]pyrimidin-Kerns mit einem Pyridylmethylhalogenid in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:

Reaktionstemperatur und -zeit: Optimierung dieser Parameter, um die Ausbeute zu maximieren.

Reinigungsmethoden: Anwendung von Techniken wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu erreichen.

Sicherheits- und Umweltaspekte: Sicherstellung, dass der Prozess sicher und umweltfreundlich ist.

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Pyridylmethylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung zur Untersuchung der Enzyminhibition und des Nukleosidstoffwechsels verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die T-Zellproliferation und die Immunmodulation.

Medizin: Als potenzielles Therapeutikum für Humanes Immundefizienz-Virus-Infektionen, Psoriasis, rheumatoide Arthritis und kutanes T-Zell-Lymphom untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Purin-Nukleosid-Phosphorylase hemmt. Diese Hemmung führt zur Anhäufung von Desoxyguanosintriphosphat, das wiederum Ribonukleotidreduktase und DNA-Synthese hemmt. Das primäre molekulare Ziel von this compound ist das Enzym Purin-Nukleosid-Phosphorylase, und die beteiligten Pfade umfassen den Purin-Rettungsweg und die DNA-Synthese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Peldesine can be synthesized through a multi-step process involving the condensation of appropriate pyrrole and pyrimidine derivatives. The key steps typically include:

Formation of the pyrrolo[3,2-d]pyrimidine core: This involves the cyclization of a pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.

Introduction of the 3-pyridylmethyl group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core with a pyridylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: Optimizing these parameters to maximize yield.

Purification methods: Using techniques such as recrystallization and chromatography to achieve high purity.

Safety and environmental considerations: Ensuring that the process is safe and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Peldesine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study enzyme inhibition and nucleoside metabolism.

Biology: Investigated for its effects on T-cell proliferation and immune modulation.

Medicine: Explored as a potential therapeutic agent for Human Immunodeficiency Virus infections, psoriasis, rheumatoid arthritis, and cutaneous T-cell lymphoma.

Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery

Wirkmechanismus

Peldesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which in turn inhibits ribonucleotide reductase and DNA synthesis. The primary molecular target of this compound is the purine nucleoside phosphorylase enzyme, and the pathways involved include the purine salvage pathway and DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Peldesine gehört zur Klasse der Verbindungen, die als Pyrrolopyrimidine bekannt sind. Ähnliche Verbindungen umfassen:

Forodesine: Ein weiterer Inhibitor der Purin-Nukleosid-Phosphorylase mit ähnlichen therapeutischen Anwendungen.

Immucillin-H: Ein potenter Inhibitor der Purin-Nukleosid-Phosphorylase mit einer anderen chemischen Struktur.

BCX-1777: Eine verwandte Verbindung mit ähnlichen enzymhemmenden Eigenschaften

Eigenschaften

IUPAC Name |

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVAKFYAHLCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158107 | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133432-71-0 | |

| Record name | Peldesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133432-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peldesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peldesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELDESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

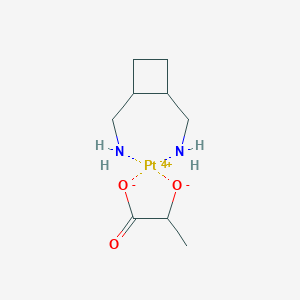

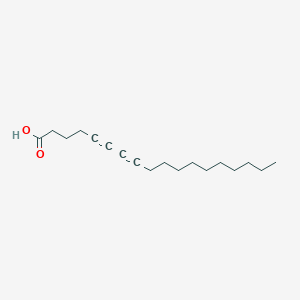

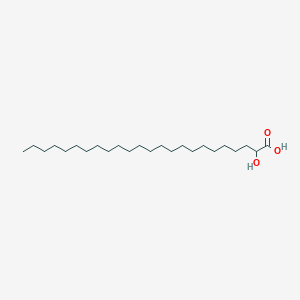

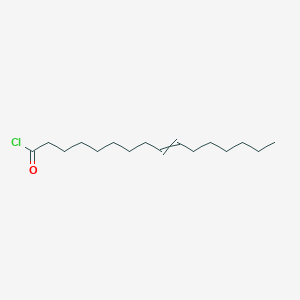

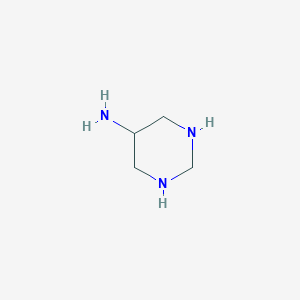

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.